9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-
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Overview
Description
9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is notable for its unique structure, which includes amino, bromo, hydroxy, and phenylmethylamino groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- typically involves multiple steps, starting from anthracene. The process includes:
Bromination: Introduction of bromine atoms to the anthracene structure.
Amination: Addition of amino groups through reactions with amines.
Hydroxylation: Introduction of hydroxy groups using oxidizing agents.
Phenylmethylamination: Addition of phenylmethylamino groups through reactions with benzylamines.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of high-performance materials and as a photoinitiator in polymerization processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cell proliferation or induction of apoptosis. The presence of multiple functional groups allows it to engage in various biochemical interactions, contributing to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Similar structure but with a methyl group instead of phenylmethylamino.
9,10-Anthracenedione, 1-amino-2,4-dibromo-: Contains two bromine atoms but lacks the phenylmethylamino group.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
25282-76-2 |
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Molecular Formula |
C21H15BrN2O4 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-amino-5-(benzylamino)-2-bromo-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O4/c22-11-8-14(26)17-18(19(11)23)21(28)16-13(25)7-6-12(15(16)20(17)27)24-9-10-4-2-1-3-5-10/h1-8,24-26H,9,23H2 |
InChI Key |
XXFUGAVMGSHTIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)O |
Origin of Product |
United States |
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